Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate
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Overview
Description
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester is a complex organic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenylacetic acid derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene (BTEX): Volatile organic compounds with similar aromatic structures.
Uniqueness
5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester is unique due to its specific functional groups and the combination of a pyrimidine core with a phenylacetic acid ester. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
356533-99-8 |
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Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetate |
InChI |
InChI=1S/C18H21N3O5/c1-18(2,3)26-17(24)20-13-10-19-15(12-8-6-5-7-9-12)21(16(13)23)11-14(22)25-4/h5-10H,11H2,1-4H3,(H,20,24) |
InChI Key |
VXMQCWYSASHCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N(C1=O)CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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